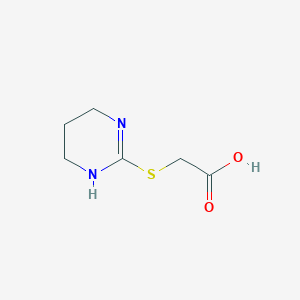

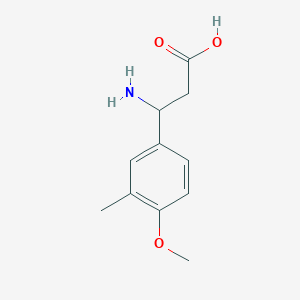

![molecular formula C11H12O4 B1305589 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone CAS No. 35028-03-6](/img/structure/B1305589.png)

1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone is a derivative of phenyl ethanone with additional functional groups that contribute to its unique chemical and physical properties. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated. These studies offer insights into the behavior of such compounds, which can be extrapolated to understand the characteristics of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that can yield unexpected by-products. For instance, the synthesis of 3,3'-diacetoxy-4,4'-bis(hexyloxy)biphenyl via the nickel-modified Ullmann reaction resulted in the formation of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone as a by-product . This suggests that the synthesis of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone could also involve intricate steps and potentially yield unexpected products, which would require careful analysis and purification.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone has been studied using various computational methods and crystallographic analysis. For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone was determined using single-crystal XRD, revealing a triclinic crystal system with specific space group parameters . These studies provide a foundation for predicting the molecular structure of 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone, which is likely to exhibit similar intramolecular hydrogen bonding and π-π stacking interactions.

Chemical Reactions Analysis

The reactivity of phenyl ethanone derivatives can be influenced by the presence of substituents on the aromatic ring. For instance, the introduction of a photoremovable protecting group, such as in the case of 1-[2-(2-hydroxyalkyl)phenyl]ethanone, allows for the release of carboxylic acids upon photolysis . This indicates that the allyloxy and dihydroxy substituents in 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone may also confer specific reactivity patterns, such as susceptibility to photochemical reactions or participation in hydrogen bonding.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl ethanone derivatives are closely related to their molecular structure. The presence of hydroxyl groups, as seen in 1-(2-hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone, contributes to strong intramolecular hydrogen bonding, which can affect the compound's melting point, solubility, and molecular packing . Similarly, 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone is expected to have distinct physical properties due to its functional groups, which could be explored through experimental techniques such as IR, NMR, and mass spectroscopy.

properties

IUPAC Name |

1-(2,6-dihydroxy-4-prop-2-enoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-4-15-8-5-9(13)11(7(2)12)10(14)6-8/h3,5-6,13-14H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTDQWNRSOYLSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)OCC=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379444 |

Source

|

| Record name | 1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone | |

CAS RN |

35028-03-6 |

Source

|

| Record name | 1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

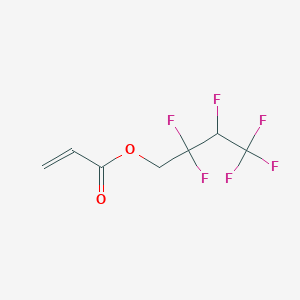

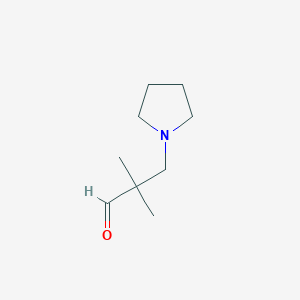

![2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid](/img/structure/B1305508.png)

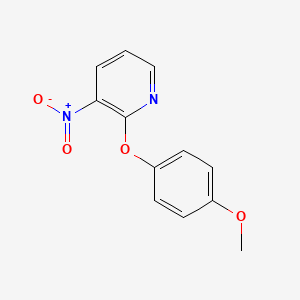

![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305518.png)

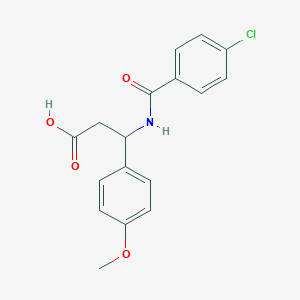

![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305531.png)

![8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305532.png)

![4-Methylsulfanyl-2-[(pyridine-3-carbonyl)-amino]-butyric acid](/img/structure/B1305534.png)

![1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305537.png)

![4-(2,3-Dimethoxy-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305541.png)